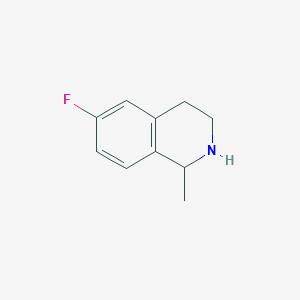
6-氟-1-甲基-1,2,3,4-四氢异喹啉
描述
“6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 165.21 . It is available in liquid form and has a CAS Number of 269402-42-8 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles were prepared in good yields under solvent-free conditions by multicomponent reactions of aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one in the presence of sodium hydroxide (NaOH) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
科学研究应用
化学合成和结构活性关系
6-氟-1-甲基-1,2,3,4-四氢异喹啉已在化学合成和结构活性关系的背景下进行研究。在Nagarajan等人(1985年)的研究中,合成了四氢异喹啉的衍生物,包括含氟类似物,并对它们的生物活性进行了检验。具体来说,1-(对氟苯基)-6-甲氧基-2-苯基-1,2,3,4-四氢异喹啉在生物测试中显示出强大的活性 (Nagarajan et al., 1985)。
手性分离和药理潜力
对于与之密切相关的化合物6-氟-2-甲基-1,2,3,4-四氢喹啉的手性分离,Bálint等人(2002年)进行了研究,观察到了强烈的反应动力学和溶剂依赖性。他们的发现导致了提出一种经济的分离过程,强调了该化合物在制药应用中的潜力 (Bálint等人,2002年)。
降压特性
渡边等人(2011年)对1-异丙基-1,2,3,4-四氢异喹啉衍生物,包括6-氟-1-异丙基-1,2,3,4-四氢异喹啉进行的研究表明它们作为降压剂的潜力。这些化合物显示出显著的心动过缓活性,该研究强调了取代基和连接位置对体外活性的重要性 (Watanuki et al., 2011)。
在化学分析中的应用
该化合物还被用于化学分析方法。石田等人(1991年)开发了一种用于在大鼠脑中测定1,2,3,4-四氢异喹啉的高效液相色谱法,突出了它在分析生物化学中的作用 (Ishida et al., 1991)。
在晶体工程中的应用
Choudhury和Row(2006年)探索了基于含氟取代的四氢异喹啉化合物的晶体结构。他们的研究为了解晶体工程中涉及氟原子的分子间相互作用提供了见解,这对于理解晶体工程中的堆积特征是有价值的 (Choudhury & Row, 2006)。
在合成抗菌剂中的作用
利用6-氟-2-甲基-1,2,3,4-四氢喹啉作为关键中间体合成抗菌剂如氟喹酮的合成已成为多项研究的焦点。例如,王等人(2011年)研究了喹啉的不对称氢化,包括6-氟-四氢喹啉的衍生物,突出了它在合成生物活性化合物中的重要性 (Wang et al., 2011)。
在神经药理学中的探索
该化合物也在神经药理学的背景下进行了探索。Naoi等人(1993年)的研究检验了N-甲基化的四氢异喹啉,结构类似于6-氟-四氢异喹啉,对它们作为多巴胺能神经毒素的潜力。这些研究为这类化合物在帕金森病等神经退行性疾病中的可能作用提供了见解 (Naoi et al., 1993)。
成像和诊断用途
在生物医学成像中,尤其是在PET成像乳腺癌方面,已经研究了四氢异喹啉衍生物作为成像剂的潜力。高等人(2008年)合成并评估了碳-11标记的四氢异喹啉衍生物,用于PET成像乳腺癌中雌激素受体的表达,展示了该化合物在诊断应用中的潜力 (Gao et al., 2008)。
作用机制
Target of Action
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products 1-methyl-1,2,3,4-tetrahydroisoquinoline, a similar compound, has been reported to inhibit monoamine oxidase a/b (mao a/b) .
Mode of Action
It’s known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq-based compounds are known to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the concentrations of endogenous tetrahydroisoquinolines can be influenced by various factors, including the brain region analyzed, the duration of intake, and even associated dietary constituents .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
生化分析
Biochemical Properties
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline and MAO can lead to the inhibition of the enzyme’s activity, resulting in increased levels of these neurotransmitters in the brain . Additionally, this compound has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance dopaminergic activity by inhibiting the reuptake of dopamine and increasing its release . This leads to an overall increase in dopaminergic signaling, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . In non-neuronal cells, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been observed to modulate the activity of various enzymes involved in cellular metabolism, thereby affecting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can bind to dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in altered gene expression patterns, particularly those related to neurotransmitter synthesis, release, and reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the effects of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline on cellular function have been shown to persist for several hours, with a gradual decline in activity as the compound is metabolized . In in vivo studies, long-term administration of this compound has been associated with sustained changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, this compound has been shown to enhance dopaminergic activity and improve cognitive function . At higher doses, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can induce neurotoxicity, leading to adverse effects such as oxidative stress and neuronal damage . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .
Metabolic Pathways
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. This compound is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes involved in neurotransmitter synthesis and degradation . The presence of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can also affect metabolic flux and alter the levels of key metabolites in the brain .
Transport and Distribution
The transport and distribution of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is transported by organic cation transporters and can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its activity and the nature of its interactions with biomolecules .
属性
IUPAC Name |
6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPPQVJTQBKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467818 | |
| Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269402-42-8 | |
| Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


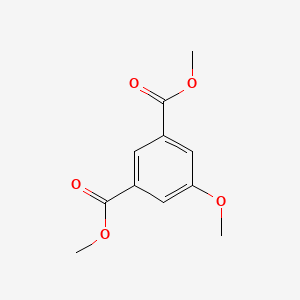
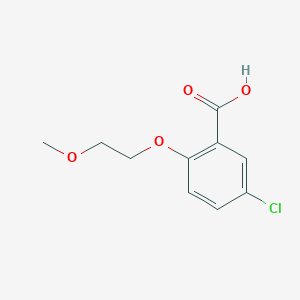

![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)



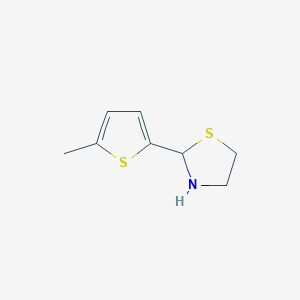

![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)
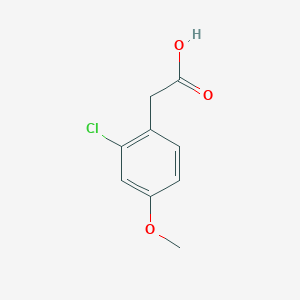
![1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1364972.png)
